1-(2-Amino-6-methylphenyl)-3-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-6-methylphenyl)-3-ethylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an amino group attached to a methyl-substituted phenyl ring, and an ethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-methylphenyl)-3-ethylurea typically involves the reaction of 2-amino-6-methylphenyl isocyanate with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. Purification steps, including recrystallization and chromatography, are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-6-methylphenyl)-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or nitric acid (HNO₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Electrophilic reagents like sulfuric acid (H₂SO₄) for sulfonation, or bromine (Br₂) for bromination.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
1-(2-Amino-6-methylphenyl)-3-ethylurea has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-methylphenyl)-3-ethylurea is not fully understood but is believed to involve interactions with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or signaling pathways, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, modulating their activity and resulting in desired biological outcomes.
Comparison with Similar Compounds
1-(2-Amino-6-methylphenyl)-3-methylurea: Similar structure but with a methyl group instead of an ethyl group.
1-(2-Amino-6-methylphenyl)-3-phenylurea: Contains a phenyl group instead of an ethyl group.
1-(2-Amino-6-methylphenyl)-3-propylurea: Features a propyl group instead of an ethyl group.
Uniqueness: 1-(2-Amino-6-methylphenyl)-3-ethylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethyl group provides a balance between hydrophobicity and hydrophilicity, influencing the compound’s solubility and reactivity. This makes it a valuable compound for various applications, distinguishing it from its analogs.
Properties
IUPAC Name |
1-(2-amino-6-methylphenyl)-3-ethylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-3-12-10(14)13-9-7(2)5-4-6-8(9)11/h4-6H,3,11H2,1-2H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNQZMNSEDNPFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=C(C=CC=C1N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.